The compound (E)-2-(4-(tert-Butyl)phenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl pivalate is a complex organic molecule characterized by its unique structural features, including a vinyl group, a cyano group, and a tert-butyl substituted phenyl ring. Its molecular formula is and it belongs to the class of acrylonitrile compounds, which are known for their diverse biological activities and applications in various fields such as agriculture and pharmaceuticals .
The compound exhibits an E configuration, which refers to the relative positioning of substituents around the double bond. The dihedral angle between the benzene and pyrazole rings in this compound is approximately 80.55°, indicating that these rings are not coplanar, which can influence its reactivity and biological properties .
Biological assays have demonstrated that (E)-2-(4-(tert-Butyl)phenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl pivalate exhibits notable acaricidal activity, which makes it a candidate for use in pest control. Its E isomer shows higher efficacy compared to its Z counterpart, highlighting the importance of stereochemistry in biological activity .
The compound's structural features suggest potential interactions with biological targets, possibly influencing pathways related to pest resistance or other pharmacological effects.
The synthesis of (E)-2-(4-(tert-Butyl)phenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl pivalate typically involves several steps:
Due to its acaricidal properties, (E)-2-(4-(tert-Butyl)phenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl pivalate finds applications primarily in agriculture as a pesticide. Its effectiveness against pests makes it valuable for crop protection strategies. Additionally, its unique structure may allow for exploration in pharmaceutical applications, particularly in developing new therapeutic agents targeting specific biological pathways .
Studies on the interactions of this compound with various biological systems are essential for understanding its mechanism of action. Preliminary bioassays suggest that the compound interacts with specific receptors or enzymes involved in pest metabolism or signaling pathways. Further research is needed to elucidate these interactions fully and assess potential side effects or resistance development in target organisms .
Several compounds share structural similarities with (E)-2-(4-(tert-Butyl)phenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl pivalate, particularly within the class of acrylonitrile derivatives. Here are some notable examples:
These compounds illustrate how variations in substituent groups and stereochemistry can significantly impact biological activity and application potential, emphasizing the uniqueness of (E)-2-(4-(tert-butyl)phenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl pivalate within this class of chemicals.